molecular formula C13H21ClN2O2 B592435 tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride CAS No. 138374-18-2

tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride

Cat. No.: B592435
CAS No.: 138374-18-2
M. Wt: 272.773
InChI Key: YFSIJTNVVDFDRU-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride is a protected diamine compound that serves as a versatile chiral building block in organic and medicinal chemistry research. Its primary research value lies in its role as a synthetic intermediate for the construction of more complex molecules, particularly those with biological activity. The compound features a primary amine protected as a stable tert-butyl carbamate (Boc) group and a second primary amine, which is readily available for further synthetic manipulation after deprotection. The Boc protecting group is a cornerstone in modern synthetic methodology, as it is stable under a wide range of reaction conditions yet can be cleanly removed under mild acidic conditions to unmask the amine functionality. This allows researchers to selectively functionalize different parts of the molecule in a controlled, stepwise manner. Compounds with similar N-Boc protected amine motifs are recognized as key precursors in chemoenzymatic syntheses and for the preparation of organochalcogenane compounds investigated for their biological properties . Furthermore, the carbamate functional group is of significant interest in prodrug design. Research into phenolic carbamate esters has demonstrated their utility in shielding active compounds from rapid metabolic degradation, thereby improving their pharmacokinetic profiles . The presence of the chiral center in this compound makes it a candidate for the development of enantiopure pharmaceuticals and for studies exploring the effect of stereochemistry on biological activity and drug metabolism.

Properties

IUPAC Name

tert-butyl N-(2-amino-2-phenylethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSIJTNVVDFDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of 2-Amino-2-Phenylethylamine

Procedure :

  • Dissolve 2-amino-2-phenylethylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv) under nitrogen atmosphere.

  • Stir at room temperature for 12–18 hours.

  • Quench with water, extract with ethyl acetate, and dry over sodium sulfate.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield tert-butyl (2-amino-2-phenylethyl)carbamate.

  • Dissolve the Boc-protected amine in ethyl acetate, add 4M HCl in dioxane (1.2 equiv), and stir for 1 hour.

  • Filter the precipitate and wash with cold ether to obtain the hydrochloride salt.

Key Data :

  • Yield : 75–85% (Boc protection), >90% (salt formation).

  • Reaction Time : 18 hours (protection), 1 hour (salt formation).

  • Purity : ≥98% (HPLC).

Alternative Route via Nitro Reduction

This method is adapted from patent CN103058954A, which describes hydrogenation of a nitro intermediate:

Procedure :

  • Synthesize tert-butyl (2-nitro-2-phenylethyl)carbamate via nitroalkylation of benzaldehyde with nitroethane, followed by Boc protection.

  • Dissolve the nitro compound in methanol, add 10% palladium on carbon (5 wt%).

  • Apply hydrogen pressure (20 atm) at 60°C for 6–8 hours.

  • Filter and concentrate to obtain the free amine.

  • Treat with HCl in dioxane to form the hydrochloride salt.

Key Data :

  • Yield : 70–80% (reduction step).

  • Catalyst Loading : 5% Pd/C.

  • Pressure : 20 atm H₂.

Comparative Analysis of Synthetic Methods

Parameter Direct Boc Protection Nitro Reduction Route
Starting Material2-Amino-2-phenylethylamineNitroalkane derivative
Reaction Steps23
Overall Yield70–80%60–70%
Catalyst RequiredNoPd/C
ScalabilityHighModerate
Purity (HPLC)≥98%≥95%

Advantages of Direct Boc Protection :

  • Fewer steps and higher overall yield.

  • Avoids hazardous hydrogenation conditions.

Advantages of Nitro Reduction :

  • Useful for substrates where the amine is unstable or unavailable.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) requires modifications for safety and efficiency:

  • Solvent Choice : Replace THF with ethyl acetate for easier recycling.

  • Catalyst Recovery : Use filter presses to recover Pd/C in hydrogenation steps.

  • Salt Formation : Employ continuous flow reactors for HCl addition to minimize exothermic risks.

Case Study :
A pilot plant reported 85% yield at 10 kg scale using direct Boc protection, with DMAP replaced by cheaper N-methylmorpholine (NMM) as the base.

Critical Factors Influencing Yield and Purity

Boc Protection Optimization

  • Base Selection : DMAP outperforms TEA in suppressing side reactions (e.g., oligomerization).

  • Stoichiometry : Boc₂O in 1.1–1.2 equiv minimizes unreacted amine.

  • Temperature : Reactions at 0–5°C reduce racemization in chiral substrates.

Hydrochloride Salt Crystallization

  • Solvent System : Ethyl acetate/diethyl ether (1:3) yields needle-shaped crystals with >99% purity.

  • Acid Concentration : Excess HCl (>1.2 equiv) causes salt hydrolysis; stoichiometric addition is critical.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: It can be reduced to form amines or other reduced forms.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Various substituted carbamates.

    Oxidation: Hydroxylated or oxidized derivatives.

    Reduction: Amines or reduced carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It is also studied for its pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
tert-Butyl (2-amino-2-phenylethyl)carbamate HCl 217806-26-3† C₁₃H₂₁ClN₂O₂ 284.77 (est.) Phenyl-substituted ethylamine, Boc-protected Pharmaceutical intermediates (discontinued)
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl 1909327-88-3 C₁₀H₂₁ClN₂O₂ 221.72 Cyclopropylmethyl-substituted, ester linkage Agrochemicals, drug synthesis
tert-Butyl (2-aminoethyl)(methyl)carbamate HCl 202207-78-1 C₈H₁₈ClN₂O₂ 210.7 Methyl-substituted ethylamine, Boc-protected Peptide mimetics, bioactive molecules
tert-Butyl N-(azetidin-3-yl)carbamate HCl 67376-94-7 C₈H₁₇ClN₂O₂ 208.69 Azetidine ring, Boc-protected Cyclic amine-based drug candidates
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate HCl 1179359-61-5 C₁₀H₂₁ClN₂O₂ 236.74 Branched alkyl chain, Boc-protected Medical intermediates

†CAS number from PharmaBlock Sciences (), though conflicting entries exist.

Structural and Physicochemical Analysis

  • Phenyl vs.
  • Molecular Weight : The higher molecular weight of the phenyl-substituted derivative (284.77 g/mol) may limit its utility in drug design where lower molecular weight is preferred for oral bioavailability .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl or azetidine) are more readily synthesized, as evidenced by their commercial availability, whereas the phenyl-substituted variant faces discontinuation .

Research Tools and Methodologies

Crystallographic software such as SHELXL and visualization tools like Mercury () are critical for analyzing the crystal structures of these compounds. For example, Mercury’s ability to overlay multiple structures aids in comparing conformational differences between phenyl- and cyclopropyl-substituted analogs .

Q & A

Q. What are the standard synthetic protocols for tert-butyl (2-amino-2-phenylethyl)carbamate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Protection of the primary amine : React 2-amino-2-phenylethanol with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .

Salt formation : Treat the Boc-protected intermediate with hydrochloric acid (HCl) in an aprotic solvent (e.g., ethyl acetate) to form the hydrochloride salt .

Q. Critical Parameters :

  • Temperature : Room temperature for Boc protection; controlled HCl addition to avoid exothermic side reactions.
  • Solvent choice : Polar aprotic solvents (THF, DCM) enhance Boc activation.
  • Stoichiometry : Excess Boc anhydride (1.2–1.5 equiv) improves conversion .
StepReagents/ConditionsYield RangeKey Reference
Boc ProtectionBoc₂O, Et₃N, THF, 0–25°C70–85%
HCl Salt FormationHCl (g)/EtOAc, 0°C → RT90–95%

Q. How is the structural identity of this compound confirmed in crystallographic studies?

Methodological Answer : X-ray crystallography is the gold standard. Key steps include:

  • Crystal growth : Use slow evaporation from ethanol/water mixtures.
  • Data collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for small-molecule refinement, applying anisotropic displacement parameters for non-H atoms .
  • Validation : Mercury software visualizes H-bonding networks and packing diagrams .

Q. Software Comparison :

ToolApplicationStrengthsLimitations
SHELXLRefinementRobust for anisotropic parametersSteep learning curve for twinned data
MercuryVisualizationInteractive 3D overlays, powder pattern simulationLimited editing capabilities

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer : The compound serves as a key intermediate:

  • Peptide mimetics : The Boc group protects amines during solid-phase synthesis of β-amino acid derivatives .
  • Receptor targeting : The phenyl group enables π-π stacking in kinase inhibitor scaffolds (e.g., EGFR inhibitors) .
  • Prodrug design : Hydrochloride salt improves solubility for in vivo pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer : Common issues and solutions:

  • Disorder in the tert-butyl group : Apply "PART" instructions in SHELXL to model split positions .
  • Weak electron density for HCl : Use Fourier difference maps to confirm protonation sites; validate via Hirshfeld surface analysis in CrystalExplorer .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL and cross-validate with PLATON’s TWINCHECK .

Case Study : A 2023 study resolved HCl positional ambiguity by combining SHELXL refinement with DFT-optimized hydrogen bonding networks .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing side products?

Methodological Answer :

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation, reducing reaction time from 12h to 4h .
  • In-line purification : Employ flow chemistry with scavenger resins (e.g., QuadraPure™) to remove excess Boc anhydride .
  • DoE (Design of Experiments) : Optimize HCl concentration (2–3 M in EtOAc) to prevent hydrolysis of the carbamate .
ParameterOptimal RangeImpact on Yield
[Boc₂O]1.3 equivMaximizes conversion (85%)
HCl Concentration2.5 MMinimizes hydrolysis (<5% side product)

Q. How can computational tools elucidate the reaction mechanisms involving this compound?

Methodological Answer :

  • DFT Calculations : Gaussian 16 models the nucleophilic attack of the amine on Boc anhydride. Transition state analysis (IRC) confirms a concerted mechanism .
  • Molecular Docking : AutoDock Vina predicts binding modes of derivatives to biological targets (e.g., cyclooxygenase-2) using the compound’s phenyl group as a hydrophobic anchor .
  • MD Simulations : GROMACS assesses stability of hydrochloride salts in aqueous environments, guiding formulation studies .

Q. What analytical techniques differentiate this compound from structurally similar carbamates?

Methodological Answer :

  • LC-MS/MS : Monitor m/z 281.2 [M+H]⁺ (exact mass = 280.3 g/mol) with a C18 column (ACN/water + 0.1% formic acid) .
  • ¹³C NMR : Key peaks: δ 156.5 ppm (C=O carbamate), δ 80.2 ppm (tert-butyl C), δ 54.3 ppm (CH₂NH) .
  • IR Spectroscopy : Bands at 1680 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) confirm carbamate and ammonium chloride groups .

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